Actinomycin E1 Actinomycin E1
Brand Name: Vulcanchem
CAS No.: 1402-41-1
VCID: VC0073690
InChI: InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1
SMILES: CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C
Molecular Formula: C65H92N12O16
Molecular Weight: 1297.519

Actinomycin E1

CAS No.: 1402-41-1

Cat. No.: VC0073690

Molecular Formula: C65H92N12O16

Molecular Weight: 1297.519

* For research use only. Not for human or veterinary use.

Actinomycin E1 - 1402-41-1

Specification

CAS No. 1402-41-1
Molecular Formula C65H92N12O16
Molecular Weight 1297.519
IUPAC Name 2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide
Standard InChI InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1
Standard InChI Key SJAVOZCXHQSWGO-OWKXVAKSSA-N
SMILES CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C

Introduction

Structural Composition and Chemical Identity

Actinomycin E1 is a complex chromopeptide with the molecular formula C65H92N12O16, placing it within the family of actinomycins characterized by their distinctive phenoxazinone chromophore core . Its structural complexity is reflected in its IUPAC name: 2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide .

The compound's InChIKey identifier is SJAVOZCXHQSWGO-OWKXVAKSSA-N, providing a standardized digital representation that enables precise identification in chemical databases and research literature . Like other actinomycins, Actinomycin E1 contains the characteristic phenoxazinone chromophore, which contributes significantly to its biological activities and distinguishes it within the broader class of peptide antibiotics.

Molecular Structure Details

The structural configuration of Actinomycin E1 follows the general architecture of actinomycins, featuring a central phenoxazinone chromophore with attached pentapeptide lactone rings. This structural arrangement is crucial for the molecule's biological activity, particularly its ability to intercalate with DNA and disrupt nucleic acid synthesis, a property shared across the actinomycin family .

The specific arrangement of the pentapeptide side chains in Actinomycin E1 contains unique substitution patterns that differentiate it from other actinomycins like Actinomycin D. These structural nuances are significant in determining the compound's precise biological activities and potential therapeutic applications.

Spectroscopic Properties

The spectroscopic profile of Actinomycin E1, like other actinomycins, includes characteristic absorption maxima. While specific data for Actinomycin E1 is limited in the available literature, actinomycins typically show maximum absorption at approximately 443 nm, a property that facilitates their detection and quantification in analytical procedures .

Physical and Chemical Properties

Mass Spectrometry Data

The mass spectrometric analysis of Actinomycin E1 reveals important details about its molecular weight and behavior under various ionization conditions. The predicted collision cross-section data provide valuable insights into the compound's physical behavior in analytical systems.

Table 1: Predicted Collision Cross Section Data for Actinomycin E1

Adductm/zPredicted CCS (Ų)
[M+H]+1297.6827363.0
[M+Na]+1319.6646368.4
[M+NH4]+1314.7092367.7
[M+K]+1335.6386368.6
[M-H]-1295.6681364.5
[M+Na-2H]-1317.6501377.4
[M]+1296.6749367.4
[M]-1296.6759367.4

These collision cross-section values represent the effective area of the molecule when interacting with a buffer gas during ion mobility spectrometry analysis, providing insights into the three-dimensional structure and conformational properties of Actinomycin E1 .

Biosynthetic Pathway

Precursor Assembly

The biosynthesis of actinomycins, including Actinomycin E1, follows a complex pathway involving the production of 4-methyl-3-hydroxy-anthranilic acid (4-MHA) as a key precursor . This process begins with tryptophan, which is converted to N-formyl kynurenine by tryptophan-2,3-dioxygenase. Subsequent enzymatic transformations by kynurenine formamidase and kynurenine 3-monooxygenase produce 3-hydroxykynurenine (3-HK) .

The pathway continues with the methylation of 3-HK to form 4-methyl-3-hydroxy-kynurenine (4-MHK), which is then converted to 4-MHA by hydroxykynureninase . This biosynthetic route, while showing some variations depending on the specific actinomycin producer, establishes the foundational chromophore structure that is essential for the biological activity of all actinomycins.

Non-Ribosomal Peptide Synthesis

The pentapeptide components of actinomycins are biosynthesized through a non-ribosomal peptide synthetase (NRPS) assembly line mechanism . This process involves specialized enzymes that select, activate, and condense amino acids without requiring mRNA templates, allowing for the incorporation of non-proteinogenic amino acids and other structural modifications that are characteristic of actinomycins.

In the biosynthetic pathway of actinomycins, genes such as acnN1 and acnN3 encode large multidomain NRPS enzymes responsible for peptide chain assembly and release from the NRPS machinery . The gene acnE encodes a 4-MHA carrier protein, which is essential for the incorporation of the 4-MHA precursor into the growing peptide chain .

Comparative Analysis with Other Actinomycins

Structural Comparisons

Actinomycin E1 belongs to a family of structurally related compounds, with Actinomycin D being one of the most extensively studied. While they share the common phenoxazinone chromophore, differences in the amino acid composition and arrangement in their pentapeptide lactone rings contribute to variations in their biological activities and physicochemical properties.

Activity Spectrum

Comparative studies of different actinomycins have revealed variations in their activity spectra against different cancer cell lines and bacterial species. For instance, Actinomycin X2 has demonstrated more potent cytotoxicity against A549, MCF-7, and K562 tumor cell lines than Actinomycin D, with IC50 values between 0.8-1.8 nM . Additionally, it showed lower toxicity against human embryo liver cells (L02 cells), with selective index (SI) values of 5.2-12.2 .

While specific comparative data for Actinomycin E1 is limited, these variations among actinomycins highlight the potential for discovering compounds with optimized therapeutic profiles through structural modifications and targeted screening efforts.

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of actinomycins, including Actinomycin E1, could yield valuable insights for the development of derivatives with enhanced therapeutic properties. Modifications to the pentapeptide side chains or the chromophore structure might produce compounds with improved selectivity for cancer cells or antimicrobial targets, potentially reducing the side effects that have limited the clinical applications of actinomycins.

Optimizing Production Methods

The development of optimized cultural conditions for actinomycin-producing Streptomyces strains represents a promising avenue for enhancing the availability of these compounds for research and potential therapeutic applications. Studies on Streptomyces heliomycini WH1, for instance, have demonstrated the influence of different cultural conditions on actinomycin productivity . Similar approaches could be applied to optimize the production of Actinomycin E1.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator